2-(2,4-Dichlorophenyl)-5-hexylsulfanyl-1,3,4-oxadiazole
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Overview
Description
2-(2,4-Dichlorophenyl)-5-hexylsulfanyl-1,3,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a 1,3,4-oxadiazole ring substituted with a 2,4-dichlorophenyl group and a hexylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenyl)-5-hexylsulfanyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4-dichlorobenzohydrazide with carbon disulfide and potassium hydroxide to form the intermediate 2-(2,4-dichlorophenyl)-1,3,4-oxadiazole-5-thiol. This intermediate is then alkylated with hexyl bromide under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems can enhance reaction efficiency and yield by improving mass transfer and controlling reaction conditions more precisely .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-5-hexylsulfanyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the hexylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidation of the sulfur atom yields sulfoxides or sulfones.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenyl)-5-hexylsulfanyl-1,3,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit key enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes . The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-5-thiol
- 2-(2,4-Dichlorophenyl)-5-methyl-1,3,4-oxadiazole
Uniqueness
2-(2,4-Dichlorophenyl)-5-hexylsulfanyl-1,3,4-oxadiazole is unique due to the presence of the hexylsulfanyl group, which imparts distinct physicochemical properties and potential biological activities. This differentiates it from other similar oxadiazole derivatives that may lack the hexylsulfanyl group or have different substituents .
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)-5-hexylsulfanyl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2OS/c1-2-3-4-5-8-20-14-18-17-13(19-14)11-7-6-10(15)9-12(11)16/h6-7,9H,2-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXXYRLDXSXGEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSC1=NN=C(O1)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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